Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Medicinal Chemistry Physicochemical Properties ADME

Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate (C₈H₁₄O₄S, MW 206.26, LogP -0.39, TPSA ~60 Ų) is a sulfone thiopyran building block purpose-built for PROTAC linker design. The 1,1-dioxide moiety enhances polarity and H-bond acceptor capacity vs non-oxidized thiopyran analogs, improving aqueous solubility of bifunctional degraders. The 4-position acetate exit vector—distinct from the 3-position isomer (CAS 1340400-77-2)—ensures correct spatial geometry for ternary complex formation. Validated in I-BRD9 (BRD9 pIC50 7.3) and IRAK4 inhibitors (IC50 5 nM). Room-temperature-stable solid compatible with automated parallel synthesis. Reactive methyl ester handle enables hydrolysis, amidation, or reduction. ≥95% purity.

Molecular Formula C8H14O4S
Molecular Weight 206.26 g/mol
CAS No. 1419101-16-8
Cat. No. B1430948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate
CAS1419101-16-8
Molecular FormulaC8H14O4S
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCS(=O)(=O)CC1
InChIInChI=1S/C8H14O4S/c1-12-8(9)6-7-2-4-13(10,11)5-3-7/h7H,2-6H2,1H3
InChIKeyTYCVZSZJXWXEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetate (CAS 1419101-16-8): A Differentiated Sulfone-Containing Building Block for Medicinal Chemistry and Targeted Protein Degradation


Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate is a sulfone-functionalized thiopyran heterocyclic building block (C₈H₁₄O₄S, MW 206.26 g/mol) . Its structure features a fully saturated tetrahydro-2H-thiopyran ring oxidized at sulfur to the 1,1-dioxide (sulfone), with a methyl acetate side chain at the 4-position . The sulfone moiety confers distinct electronic and physicochemical properties—including predicted LogP of -0.39, topological polar surface area (TPSA) of ~60–69 Ų, and room temperature storage stability—that differentiate it from non-oxidized thiopyran, oxygen-containing tetrahydropyran, and alternative heterocyclic scaffolds in the same chemical space [1].

Why Methyl (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetate Cannot Be Replaced by Generic Thiopyran or Pyran Analogs


Generic substitution of methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate with non-oxidized thiopyran, pyran, or positional isomeric analogs fails due to profound differences in physicochemical properties and the downstream implications for synthetic utility, biological target engagement, and ADME profile. The sulfone (S=O) moiety in the 1,1-dioxidotetrahydro-2H-thiopyran core provides enhanced polarity and a distinct hydrogen-bond acceptor capacity compared to the non-oxidized sulfide analog (methyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate, MW 174.26 g/mol, ClogP ~0.8–1.2) . This polarity shift directly impacts aqueous solubility, chromatographic behavior, and the compound's ability to engage polar pockets in biological targets. Furthermore, the 4-position substitution pattern in this compound is structurally and stereoelectronically distinct from the 3-position isomer (CAS 1340400-77-2), which alters the trajectory and orientation of the acetate side chain in three-dimensional space—a critical factor when the compound is used as a scaffold for further derivatization or as a rigid linker in bifunctional molecules . Substitution with the corresponding free carboxylic acid (CAS 1224869-02-6) or alternative esters would further change the reactivity profile, requiring additional synthetic steps and introducing variability in purification and downstream coupling efficiency .

Quantitative Differentiation of Methyl (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetate Against Closest Analogs


Lipophilicity and Polarity Shift vs. Non-Oxidized Thiopyran Analog

The sulfone group in methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate reduces lipophilicity and increases polarity relative to its non-oxidized sulfide counterpart, methyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate. This is reflected in the LogP values and topological polar surface area (TPSA) data.

Medicinal Chemistry Physicochemical Properties ADME

Structural and Stereoelectronic Differentiation from 3-Positional Isomer

The 4-substitution pattern of methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate provides a distinct exit vector compared to the 3-position isomer (2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid, CAS 1340400-77-2). While direct crystallographic or NMR data for these specific esters are not available, the difference in ring substitution position alters the spatial orientation of the acetate side chain, which is critical when the compound is used as a linker or scaffold in drug design.

Chemical Synthesis Stereochemistry Scaffold Design

Physical State and Storage Stability Differentiation

Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate is a solid at ambient temperature and can be stored at room temperature without requiring cold-chain logistics. This contrasts with many structurally related building blocks that are liquids, require refrigeration (2–8°C), or need storage at -20°C due to hydrolytic or thermal instability.

Chemical Handling Compound Management Long-term Storage

Optimal Use Cases for Methyl (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetate Based on Differentiated Properties


Design of PROTAC Linkers and Bifunctional Degraders Requiring Balanced Polarity

The sulfone-containing thiopyran scaffold provides a moderately polar, rigid linker segment with a LogP of approximately -0.39, which can improve the aqueous solubility of bifunctional molecules compared to more lipophilic linkers while maintaining sufficient permeability for cell-based assays . The 4-position acetate handle offers a well-defined exit vector for conjugation to E3 ligase ligands and target-binding warheads, making it suitable for PROTAC design where linker polarity and geometry directly impact ternary complex formation and degradation efficiency [1].

Synthesis of Kinase Inhibitors and Epigenetic Probes Targeting Polar Binding Pockets

The 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group has been successfully incorporated into potent kinase inhibitors and bromodomain probes, including I-BRD9 (BRD9 pIC50 = 7.3) and IRAK4 inhibitors (IC50 = 5 nM), demonstrating its utility in engaging polar or solvent-exposed regions of ATP-binding pockets and acetyl-lysine recognition domains [2]. Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate serves as a key starting material for introducing this privileged sulfone-containing scaffold into diverse chemotypes via the reactive methyl ester handle, which can be hydrolyzed, amidated, or reduced as needed .

Building Block for High-Throughput Synthesis and Compound Library Production

The compound's solid physical state and room-temperature storage compatibility make it an operationally convenient building block for automated parallel synthesis and compound library production. Unlike liquid analogs that may require specialized handling or refrigeration, this compound can be weighed accurately under ambient conditions and stored in standard compound management systems without cold-chain infrastructure, reducing logistical complexity and cost in high-throughput chemistry workflows [1].

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